p-Anisaldehyde, oxime, (Z)-
Description
Overview of Aldoxime Structures and Geometric Stereoisomerism (E/Z Isomerism)
Aldoximes are organic compounds formed by the condensation of an aldehyde with hydroxylamine (B1172632). testbook.com Their structure features a carbon-nitrogen double bond (C=N), which is the basis for their stereoisomerism. Due to the restricted rotation around this C=N double bond, aldoximes can exist as two different geometric stereoisomers. adichemistry.comwikipedia.org
This phenomenon is known as E/Z isomerism. The configuration of the isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double-bonded carbon and nitrogen atoms. adichemistry.comstackexchange.com
E-isomer (from the German entgegen, meaning opposite): The higher-priority groups on the carbon and nitrogen atoms are on opposite sides of the C=N double bond. adichemistry.com
Z-isomer (from the German zusammen, meaning together): The higher-priority groups on the carbon and nitrogen atoms are on the same side of the C=N double bond. adichemistry.com
In aldoximes, the substituents are a hydrogen and an alkyl or aryl group on the carbon, and a hydroxyl group and a lone pair on the nitrogen. The hydroxyl (-OH) group has a higher priority than the lone pair. For an aldoxime like p-Anisaldehyde oxime, the p-anisyl group has a higher priority than the hydrogen atom. adichemistry.com
(Z)-p-Anisaldehyde oxime: The hydroxyl group and the p-anisyl group are on the same side of the C=N double bond.
(E)-p-Anisaldehyde oxime: The hydroxyl group and the p-anisyl group are on opposite sides of the C=N double bond.
Historically, the terms syn and anti were used, where syn referred to the isomer with the hydrogen and hydroxyl group on the same side (which corresponds to the E-isomer) and anti for when they were on opposite sides (corresponding to the Z-isomer). adichemistry.comstackexchange.com However, the E/Z notation is the current standard. adichemistry.com
Table 1: Isomerism in p-Anisaldehyde oxime
| Isomer Configuration | Description |
|---|---|
| (Z)-isomer | The hydroxyl group and the high-priority p-anisyl group are on the same side of the C=N double bond. |
| (E)-isomer | The hydroxyl group and the high-priority p-anisyl group are on opposite sides of the C=N double bond. |
Importance of the (Z)-Configuration in Aldoxime Research and its Unique Chemical Attributes
The specific spatial arrangement of atoms in the (Z)-isomer of aldoximes, including (Z)-p-Anisaldehyde oxime, imparts unique chemical properties and reactivity. Research has shown that the different geometric isomers of oximes can have distinct physical properties and biological activities. thieme-connect.com
A significant attribute of the (Z)-configuration in many oximes is its thermodynamic stability. Numerous studies have indicated that the (Z)-oxime is often the more energetically favorable and stable isomer compared to its (E)-counterpart. nih.gov This stability can be influenced by factors such as intramolecular hydrogen bonding and steric interactions. In some cases, heating the (E)-isomer can lead to its conversion to the more stable (Z)-form. nih.gov
The stereochemistry of oximes is crucial in their biological activity. Studies on various oxime esters, including those derived from anisaldehyde, have revealed that (Z)- and (E)-isomers can exhibit significant differences in their antifungal and herbicidal activities. researchgate.netresearchgate.net For instance, research on verbenone (B1202108) oxime esters showed that the herbicidal activity of the (E)-isomer was 1.7 times greater than its (Z)-stereoisomer. researchgate.net This highlights the importance of synthesizing and separating specific isomers for targeted applications in medicinal chemistry and agrochemistry. The distinct stereochemistry of the (Z)-isomer influences how the molecule interacts with biological targets like enzymes or receptors. researchgate.net
General Overview of Oxime Derivatives and their Utility in Chemical Sciences
Oxime derivatives are a versatile class of compounds with extensive applications across the chemical sciences. numberanalytics.com Their utility stems from their straightforward synthesis from carbonyl compounds and their ability to be converted into a variety of other functional groups. testbook.comnih.gov
Key applications of oxime derivatives include:
Organic Synthesis: Oximes are valuable intermediates. numberanalytics.com They are famously used in the Beckmann rearrangement to produce amides, a critical reaction in the industrial synthesis of materials like Nylon-6. testbook.com They can also be readily converted to nitriles, amines, and nitro compounds. nih.gov
Medicinal Chemistry: The oxime functional group is a significant motif in pharmaceuticals. nih.govrsc.org Oxime derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer properties. nih.gov A prominent use is as reactivators for the enzyme acetylcholinesterase, which has been inhibited by organophosphate nerve agents or pesticides. rsc.orgjuniperpublishers.com
Materials Science: In polymer chemistry, oximes are crucial for producing materials like caprolactam, the precursor to Nylon 6. testbook.com They also serve as modifiers for polymers and as heavy metal sorbents, with some amidoximes being used to extract uranium from seawater. wikipedia.orgjuniperpublishers.com
Analytical Chemistry: Oximes are effective ligands and sequestering agents for metal ions. Dimethylglyoxime, for example, is a well-known reagent for the selective detection and quantification of nickel(II) ions. wikipedia.org
Food and Fragrance Industry: Some oxime derivatives have commercial use as artificial sweeteners, such as perillartine, which is the oxime of perillaldehyde. testbook.com Others are used as components in scents. testbook.com
The broad utility of oximes underscores the importance of studying specific compounds like p-Anisaldehyde, oxime, (Z)- to understand their unique properties and potential for new applications.
Table 2: Chemical Properties of p-Anisaldehyde Oxime
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₉NO₂ | lookchem.comnih.govnist.gov |
| Molecular Weight | 151.16 g/mol | nih.gov |
| IUPAC Name | (NZ)-N-[(4-methoxyphenyl)methylidene]hydroxylamine | nih.gov |
| Boiling Point | 247.4 °C at 760 mmHg | lookchem.com |
| Flash Point | 103.4 °C | lookchem.com |
| Density | 1.07 g/cm³ | lookchem.com |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 151.063328530 Da | nih.gov |
| CAS Number | 3717-22-4 ((Z)-isomer) | nih.govcymitquimica.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16g/mol |
IUPAC Name |
(NZ)-N-[(4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3/b9-6- |
InChI Key |
FXOSHPAYNZBSFO-TWGQIWQCSA-N |
SMILES |
COC1=CC=C(C=C1)C=NO |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\O |
Canonical SMILES |
COC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
Synthetic Methodologies for Z P Anisaldehyde Oxime and Its Derivatives
Direct Oximation of 4-Methoxybenzaldehyde (B44291)
The most direct route to p-anisaldehyde oxime is the reaction of 4-methoxybenzaldehyde with a source of hydroxylamine (B1172632). This transformation can be achieved through various protocols, ranging from conventional laboratory setups to more environmentally benign approaches.
Conventional and Optimized Preparative Protocols
The classical synthesis of aldoximes involves the condensation of an aldehyde with hydroxylamine hydrochloride. asianpubs.org Typically, this reaction is performed in a suitable solvent, and a base is often added to neutralize the hydrochloride salt and liberate free hydroxylamine. For instance, p-anisaldehyde can be reacted with hydroxylamine hydrochloride in an aqueous ethanol (B145695) solution. tuwien.at In one procedure, hydroxylamine hydrochloride is dissolved in water, cooled, and then p-anisaldehyde is added. A solution of sodium carbonate is subsequently added to facilitate the reaction, leading to the formation of the oxime. tuwien.at Another common approach involves refluxing the aldehyde and hydroxylamine hydrochloride in an alcohol with a base like pyridine (B92270). innovareacademics.in These methods, while effective, can sometimes require extended reaction times or the use of potentially hazardous reagents.
Green Chemistry Approaches in Oxime Synthesis
In line with the principles of green chemistry, several eco-friendly methods for oxime synthesis have been developed. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
One notable green method involves conducting the oximation in aqueous media. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Research has shown that the synthesis of p-anisaldehyde oxime can be efficiently carried out in water at ambient temperature using an ecofriendly catalyst. yccskarad.com For example, Hyamine®, a quaternary ammonium (B1175870) salt, has been successfully employed as a surfactant catalyst for the synthesis of aldoximes in water. yccskarad.com In a typical procedure, a mixture of the aldehyde, hydroxylamine hydrochloride, and a catalytic amount of Hyamine® in water is stirred at room temperature. yccskarad.com This method has demonstrated high yields and short reaction times. yccskarad.com
The use of mineral water as a solvent has also been explored as a practical and environmentally friendly approach for the synthesis of aryl oximes, including p-anisaldehyde oxime, under catalyst-free conditions at room temperature. ias.ac.in The natural mineral content of the water is believed to facilitate the reaction. ias.ac.in
Furthermore, metal-salt catalysis offers another avenue for green oxime synthesis. For instance, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been reported as an efficient and eco-friendly promoter for the synthesis of methoximes from aromatic aldehydes. royalsocietypublishing.org The reaction proceeds smoothly in ethanol at a moderate temperature. royalsocietypublishing.org
| Catalyst/Medium | Substrate | Product | Yield (%) | Reaction Time | Temperature |
| Hyamine® (10 mol%) | p-Anisaldehyde | p-Anisaldehyde oxime | ~100 | 60 min | Room Temp |
| Mineral Water | p-Anisaldehyde | p-Anisaldehyde oxime | 99 | 10 min | Room Temp |
| CeCl₃·7H₂O | p-Anisaldehyde | p-Anisaldehyde methoxime | - | - | 50 °C |
| Bismuth Oxide (Bi₂O₃) | Aldehydes/Ketones | Oximes | 60-98 | - | - |
This table summarizes various green chemistry approaches for the synthesis of p-anisaldehyde oxime and related derivatives, highlighting the catalyst or medium used, reaction conditions, and reported yields.
Stereoselective Synthesis for Preferential (Z)-Isomer Formation and Control
The stereochemistry of the oxime double bond is a critical aspect, and methods that allow for the selective formation of the (Z)-isomer are of significant interest. While the direct oximation of aldehydes often yields a mixture of (E) and (Z) isomers, specific conditions can be employed to favor one over the other.
Research into the stereoselective synthesis of oximes has shown that the choice of catalyst and reaction conditions can influence the isomeric ratio. For example, the use of CuSO₄ and K₂CO₃ under solvent-free conditions has been reported to provide high stereoselectivity in the oximation of aldehydes and ketones. researchgate.net Another approach involves the treatment of potassium carbonate with methanol (B129727) to generate potassium methoxide (B1231860) in situ, which can facilitate the formation of free hydroxylamine and influence the stereochemical outcome. researchgate.net
Furthermore, the imino 1,2-Wittig rearrangement of hydroximates has been demonstrated as a stereoselective method for constructing 2-hydroxyoxime ethers. researchgate.net In this process, (Z)-hydroximates undergo a smooth rearrangement to yield (Z)-2-hydroxyoxime ethers with good yields. researchgate.net This highlights a synthetic strategy where the stereochemistry of a precursor directly dictates the stereochemistry of the product.
Formation of p-Anisaldehyde Oxime Esters
Oxime esters are important derivatives of oximes with diverse applications. Their synthesis can be achieved through both classical and modern photochemical methods.
Classical Esterification Methods
The traditional method for preparing oxime esters involves a two-step process: the initial formation of the oxime followed by its esterification. The esterification is typically carried out by reacting the oxime with a carboxylic acid, acid chloride, or anhydride. nih.gov This reaction is often facilitated by a base, such as pyridine or triethylamine, to activate the carboxylic acid or scavenge the acid byproduct. researchgate.net While reliable, these methods can involve the use of corrosive and hazardous reagents. researchgate.net
Visible-Light-Mediated Synthetic Routes to Oxime Esters via Multicomponent Reactions
A novel and efficient approach for the synthesis of oxime esters involves a visible-light-mediated three-component reaction. nih.govrsc.orgresearchgate.netrsc.org This method utilizes an aldehyde, an aniline, and an N-hydroxyphthalimide (NHPI) ester as substrates in the presence of a photocatalyst, such as eosin (B541160) Y. nih.govrsc.orgresearchgate.net The reaction proceeds under mild conditions, using blue LEDs as the light source, and offers a one-pot synthesis that is both time and resource-efficient. nih.gov
This multicomponent reaction tolerates a wide range of aldehydes and NHPI esters, allowing for the synthesis of a diverse library of oxime esters with high efficiency. rsc.orgresearchgate.net The reaction is initiated by the visible light-induced formation of radical species, which then participate in a cascade of events leading to the final oxime ester product. nih.gov This methodology represents a significant advancement in the synthesis of oxime esters, offering a greener and more versatile alternative to classical methods. nih.govrsc.org A gram-scale synthesis using this method has been successfully demonstrated, highlighting its potential for practical applications. nih.gov
| Reaction Type | Substrates | Catalyst/Conditions | Product | Yield (%) |
| Multicomponent | Benzaldehyde (B42025), Aniline, NHPI Butyrate | Eosin Y, Blue LEDs, MeCN, 16h | Oxime Ester | 92 |
| Multicomponent | p-Anisaldehyde, Aniline, NHPI Butyrate | Eosin Y, Blue LEDs, MeCN, 16h | Corresponding Oxime Ester | 93 |
| Multicomponent | p-Chlorobenzaldehyde, Aniline, NHPI Butyrate | Eosin Y, Blue LEDs, MeCN, 16h | Corresponding Oxime Ester | 89 |
This table presents the results of the visible-light-mediated three-component synthesis of various oxime esters, demonstrating the high yields achievable with different substituted aldehydes. nih.govresearchgate.net
Synthesis of p-Anisaldehyde Oxime Ethers
The conversion of the hydroxyl group of p-anisaldehyde oxime into an ether linkage opens pathways to a variety of functionalized molecules.
A significant class of oxime ethers are those containing an amino alcohol moiety. The synthesis of these compounds has been reported, leading to molecules evaluated for biological activity. nih.gov One notable application is in the synthesis of cytoxazone and its stereoisomers, which are potent cytokine modulators. researchgate.net
A synthetic approach to (+)-epi-cytoxazone begins with p-anisaldehyde. researchgate.net A key transformation involves the imino 1,2-Wittig rearrangement of hydroximates, which serves as a novel method for constructing 2-hydroxyoxime ethers. researchgate.net When (Z)-hydroximates are treated with lithium diisopropylamide (LDA), they undergo a smooth stereoselective rearrangement to yield (Z)-2-hydroxyoxime ethers, which can then be converted into the corresponding amino alcohols. researchgate.net
The general steps are:
Formation of a hydroximete from a p-anisaldehyde derivative.
Treatment with LDA to induce a 1,2-Wittig rearrangement.
Conversion of the resulting 2-hydroxyoxime ether into the target amino alcohol.
This methodology was successfully applied to a practical synthesis of cytoxazone. researchgate.net
Table 2: Synthesis of Amino Alcohol Oxime Ethers from p-Anisaldehyde Derivatives This table is interactive. Click on headers to sort.
| Precursor | Key Reaction | Intermediate | Application | Ref. |
|---|---|---|---|---|
| p-Anisaldehyde derivative ((Z)-hydroximates) | Imino 1,2-Wittig Rearrangement (with LDA) | (Z)-2-hydroxyoxime ether | Synthesis of Cytoxazone | researchgate.net |
| Benzaldehyde derivatives | Reaction with N-(tert-butyl)-3-chloro-2-hydroxypropan-1-amine | (E)-Benzaldehyde O-(3-(tert-butylamino)-2-hydroxypropyl) oxime | Carbonic Anhydrase Activation | nih.gov |
Achieving stereocontrol during the formation of the oxime ether bond is crucial for synthesizing enantiomerically pure compounds. A diastereoselective imino 1,2-Wittig rearrangement of hydroximates provides an effective method for creating optically active α-hydroxy oxime ethers. researchgate.net
In this approach, an allyl p-methoxyphenylhydroximate equipped with a chiral auxiliary undergoes a diastereoselective rearrangement upon treatment with LDA. This stereoselective transformation yields the (R)-α-hydroxy oxime ether, which was a key intermediate in the synthesis of (+)-cytoxazone. researchgate.net The stereochemical outcome is dictated by the chiral auxiliary, demonstrating a powerful method for stereospecific C-O bond formation at the oxime function.
Stereochemical Aspects and Isomerization Dynamics of P Anisaldehyde Oxime
Thermodynamic and Kinetic Control of E/Z Isomerization in Aldoximes
The synthesis of oximes often results in a mixture of (E) and (Z) isomers, with the thermodynamically more stable (E)-isomer typically being the major product. nih.gov However, the formation of the (Z)-isomer can be achieved through methods that exploit kinetic control, such as photoisomerization. nih.gov This process allows for the conversion of the (E)-isomer to the less stable (Z)-isomer, which can often be isolated if it is stable at room temperature. nih.gov
The relative stability of the (E) and (Z) isomers is a key determinant of the equilibrium position. For many aldoximes, the (E)-isomer is thermodynamically favored. However, there are instances where the (Z)-isomer exhibits comparable or even slightly lower energy. For example, in the case of the isolated oxime fragment of an aldehyde system, theoretical calculations have shown the (Z)-isomer to be slightly lower in energy than the (E)-isomer. louisville.edu
The interconversion between the (E) and (Z) isomers can be influenced by external stimuli such as heat or acid. nih.govmdpi.com While many (Z)-oximes are stable at room temperature, they can isomerize to the more stable (E)-form upon heating to high temperatures (above 100 °C) or in the presence of acidic or basic solutions. nih.gov This highlights the kinetic barrier to isomerization that allows for the isolation of the less stable isomer under specific conditions.
The study of non-equilibrium states, particularly in systems involving photoisomerization, provides further insight into the kinetic and thermodynamic landscape of E/Z isomerization. uni.lu By monitoring the system's composition in real-time during irradiation, it is possible to characterize the dissipative steady state and extract valuable thermodynamic and kinetic parameters. uni.lu
| Isomerization Condition | Predominant Isomer | Control | Reference |
| Standard Synthesis | (E) | Thermodynamic | nih.gov |
| Photoisomerization | (Z) | Kinetic | nih.gov |
| High Temperature (>100 °C) | (E) | Thermodynamic | nih.gov |
| Acidic/Basic Solutions | (E) | Thermodynamic | nih.gov |
Mechanistic Investigations of Aldoxime Isomerization Pathways
The E/Z isomerization of aldoximes can proceed through several mechanistic pathways. The specific pathway is often dependent on the reaction conditions, such as the presence of an acid catalyst.
In the presence of acid, two primary mechanisms for the isomerization of imines, a class of compounds that includes oximes, have been proposed:
Iminium Ion Rotation: This pathway involves the protonation of the imine nitrogen, forming an iminium ion. Rotation then occurs around the carbon-nitrogen double bond of this protonated species. researchgate.net
Nucleophilic Catalysis: In this mechanism, a nucleophile attacks the protonated imine, leading to the formation of a tetrahedral intermediate. This intermediate can then undergo stereomutation, followed by the elimination of the nucleophile to yield the isomerized product. researchgate.net
The choice between these two pathways can be influenced by the nature of the acid and any counterions present. For instance, hydroximoyl chlorides have been shown to isomerize via the nucleophilic catalysis mechanism, while hydroxamates tend to follow the iminium ion rotation pathway, especially in the presence of acids with non-nucleophilic counterions. researchgate.net
Theoretical studies have also shed light on the isomerization process. For example, the oxime–nitrone tautomerism, another potential isomerization pathway, has been investigated using computational methods. mdpi.comresearchgate.net These studies suggest that the isomerization may occur via a bimolecular mechanism involving two oxime molecules, challenging the previously held belief of a thermal 1,2-hydrogen shift. mdpi.comresearchgate.net
Furthermore, photocatalyzed isomerization provides an alternative, non-classical pathway. Visible-light-mediated energy transfer catalysis can be used to achieve the E to Z isomerization of aryl oximes. nih.gov This method avoids harsh acidic or basic conditions and high temperatures. nih.gov
Factors Influencing Geometric Isomer Ratios and Stability
The ratio and stability of (E) and (Z) geometric isomers of aldoximes, including p-anisaldehyde oxime, are influenced by a variety of factors. These include the solvent, temperature, and electronic effects of substituents on the aromatic ring.
Solvent: The polarity and nature of the solvent can affect the rate of isomerization and the position of the equilibrium between the (E) and (Z) isomers. For example, the isomerization of some oximes is influenced by the solvent in which the reaction is conducted, with different solvents potentially favoring one isomer over the other. nih.gov
Temperature: Temperature plays a significant role in the isomerization of aldoximes. While many (Z)-oximes are stable at room temperature, they can undergo thermal isomerization to the more stable (E)-isomer at elevated temperatures, typically above 100 °C. nih.gov This indicates that there is a kinetic barrier to isomerization that can be overcome with sufficient thermal energy.
Acid/Base Catalysis: The presence of acids or bases can catalyze the E/Z isomerization of oximes. nih.govmdpi.com Acidic conditions can lead to the protonation of the oxime, facilitating rotation around the C=N bond. researchgate.net Similarly, basic conditions can also promote isomerization. The acidity of the reaction mixture has been identified as a key factor driving the isomerization of certain indole-3-carboxaldehyde (B46971) oximes. mdpi.com
The following table summarizes the key factors and their effects on aldoxime isomerization:
| Factor | Effect on Isomerization | Reference |
| Solvent | Can influence isomer ratios and reaction rates. | nih.gov |
| Temperature | Higher temperatures can overcome the kinetic barrier, favoring the thermodynamically more stable (E)-isomer. | nih.gov |
| Electronic Effects | Substituents on the aryl ring can alter the relative stability of the isomers. | nih.govunco.edu |
| Acid/Base Catalysis | Can significantly accelerate the rate of isomerization. | nih.govmdpi.com |
Conformational Analysis of (Z)-p-Anisaldehyde Oxime and Related Aldoximes
In the case of aldoximes, the (Z)-isomer is characterized by the hydroxyl group on the nitrogen and the hydrogen on the carbon being on the same side of the C=N double bond. This arrangement can lead to different steric and electronic interactions compared to the (E)-isomer.
Computational studies have been employed to investigate the conformational preferences and energy barriers to isomerization. For the isolated oxime fragment of an aldehyde, calculations have indicated that the (Z)-isomer is slightly lower in energy than the (E)-isomer, by about 0.1 kcal/mol. louisville.edu The same study predicted an energy barrier of 16.2 kcal/mol for the (E)-to-(Z) isomerization in the ionized state. louisville.edu
The conformation of the entire molecule, including the orientation of the p-methoxyphenyl group relative to the oxime moiety, is also important. The planarity of the system can influence conjugation and, consequently, the electronic properties and UV-Vis absorption spectra. The absorption peak of (Z)-p-anisaldehyde oxime is observed at a shorter wavelength (276 nm) compared to the (E)-isomer (284 nm), suggesting that the (Z)-isomer has a less conjugated system. nih.gov This difference in conjugation could be due to a less planar conformation in the (Z)-isomer to minimize steric hindrance.
The solid-state structure of related oxime derivatives has been investigated through X-ray crystallography, providing precise information about bond lengths, bond angles, and intermolecular interactions. For example, the molecular structure of a titanium complex with o-anisaldehyde oximate has been determined, revealing the coordination of the oximate ligand to the metal center. tuwien.at While this is a metal complex, it provides insight into the geometry that the anisaldehyde oxime moiety can adopt.
Reactivity and Transformational Chemistry of Z P Anisaldehyde Oxime
Regeneration of Carbonyl Compounds from (Z)-p-Anisaldehyde Oxime (Deoximation)
The regeneration of the parent carbonyl compound from an oxime, a process known as deoximation, is a crucial transformation in organic synthesis, often employed for the protection and subsequent deprotection of aldehydes and ketones. researchgate.net A variety of methods have been developed for this purpose, utilizing oxidative, reductive, and hydrolytic conditions. nih.gov
Microwave-assisted deoximation has emerged as an efficient and rapid method. For instance, the use of N-iodosuccinimide in acetone (B3395972) under microwave irradiation provides a selective method for the cleavage of oximes. asianpubs.org This method has been shown to be chemoselective, allowing for the deoximation of acetophenone (B1666503) oxime in the presence of benzyl (B1604629) alcohol without oxidizing the alcohol. asianpubs.org Similarly, potassium peroxymonosulfate (B1194676) (Oxone®) in the presence of alumina (B75360) under microwave irradiation has been used for efficient deoximation. Zeofen, a mixture of iron(III) nitrate (B79036) and HZSM-5 zeolite, also serves as an effective reagent for deoximation under solvent-free microwave conditions.
Other reagents for oxidative deoximation include pyridinium (B92312) fluorochromate (PFC) with hydrogen peroxide, which is effective for a range of aliphatic and aromatic oximes. A SnCl₂/TiCl₃ system in an aqueous solvent has also been reported as a mild and efficient method for the deoximation of both ketoximes and aldoximes, proceeding in good to excellent yields. nih.govmdpi.com
The table below summarizes various reagents and conditions used for the deoximation of oximes.
| Reagent/System | Conditions | Substrate Scope | Reference(s) |
| N-Iodosuccinimide | Acetone, Microwave | Ketoximes, Aldoximes | asianpubs.org |
| Potassium Peroxymonosulfate (Oxone®)/Alumina | Microwave | Ketoximes, Aldoximes | |
| Zeofen (Fe(NO₃)₃/HZSM-5) | Solvent-free, Microwave | Ketoximes, Aldoximes | |
| Pyridinium Fluorochromate (PFC)/H₂O₂ | Acetonitrile | Aliphatic and Aromatic Oximes | |
| SnCl₂/TiCl₃ | Aqueous THF | Ketoximes, Aldoximes | nih.govmdpi.com |
| Urea Nitrate | Acetonitrile-water, Microwave | Aromatic Oximes | researchgate.net |
Influence of (Z)-Configuration on Rearrangement Reactions (e.g., Beckmann Rearrangement in the context of oximes)
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts oximes into amides or lactams. organic-chemistry.orgwikipedia.orgbyjus.com The stereochemistry of the oxime is a critical factor in this rearrangement, as the group anti-periplanar (trans) to the hydroxyl group on the nitrogen atom is the one that migrates. wikipedia.orgpw.live This stereospecificity means that (E)- and (Z)-isomers of an unsymmetrical ketoxime will yield different amide products. numberanalytics.com
For aldoximes like p-anisaldehyde oxime, the Beckmann rearrangement typically leads to the formation of a nitrile. masterorganicchemistry.com However, the (Z)-configuration can be exploited to achieve non-classical reactivity. Visible-light-mediated energy transfer catalysis can be used to isomerize the thermodynamically more stable (E)-oxime to the (Z)-isomer. nih.gov This allows for a one-pot isomerization/Beckmann rearrangement protocol where the regioselectivity can be reversed compared to the traditional reaction. nih.gov In such cases, alkyl groups can be made to migrate preferentially over aryl groups. nih.gov
The mechanism of the Beckmann rearrangement involves protonation of the oxime hydroxyl group, followed by a concerted migration of the anti-group and expulsion of water. organic-chemistry.orgmasterorganicchemistry.com This avoids the formation of a free nitrene. organic-chemistry.org Various acidic reagents can catalyze this rearrangement, including sulfuric acid, phosphorus pentachloride, and tosyl chloride. wikipedia.org
Cycloaddition and Annulation Reactions Involving Oxime Derivatives (e.g., oxime acetates)
Oxime derivatives, particularly oxime acetates, are valuable partners in cycloaddition and annulation reactions for the synthesis of various heterocyclic compounds. rsc.org For instance, oxime acetates can undergo divergent [3+2] annulations with thioaurones and aurones, catalyzed by copper iodide, to produce benzothiazino- or benzoyl-pyrroles. rsc.org
Oximes can also serve as precursors to nitrones, which are 1,3-dipoles that readily participate in [3+2] cycloaddition reactions. researchgate.net A continuous flow protocol has been developed for the thermal [3+2] cycloaddition of in situ-generated nitrones from oximes to form bicyclic isoxazolidines. researchgate.net This method has been shown to be more efficient than batch processes, especially at the high temperatures required. researchgate.net
Furthermore, oxime derivatives can be involved in annulation reactions to construct complex molecular architectures. For example, a [3+3] annulation strategy has been explored in the synthesis of complex natural products. mdpi.com Visible-light photoredox catalysis has also been employed for the oxidative [3+2] cycloaddition of N-substituted hydroxylamines (which can be derived from oximes) with alkenes to yield isoxazolidines. researchgate.net
Condensation and Derivatization Reactions as Versatile Chemical Intermediates
(Z)-p-Anisaldehyde oxime and its parent aldehyde are versatile intermediates in condensation and derivatization reactions, leading to a wide range of valuable compounds. For example, p-anisaldehyde undergoes aldol (B89426) condensation with ketones like acetone under basic conditions to form α,β-unsaturated carbonyl compounds. magritek.com It can also react with 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole and p-substituted α-keto-nitriles in a one-pot multi-component reaction to synthesize pyrazolo[3,4-b]pyridine derivatives. mdpi.com
The oxime functionality itself can be derivatized. For instance, oximes can be converted to oxime esters through reaction with carboxylic acids or their derivatives. nih.gov A visible-light-induced, one-pot, three-component reaction of an aldehyde, an aniline, and an N-hydroxyphthalimide (NHPI) ester has been developed for the synthesis of oxime esters. nih.gov In another example, 2-hydroxyacetophenone (B1195853) oxime can condense with aldehydes to form chalcone (B49325) oximes. asianpubs.org
These condensation and derivatization reactions highlight the role of p-anisaldehyde and its oxime as key building blocks for constructing more complex molecules and heterocyclic systems. mdpi.comeujournal.org
Nucleophilic and Electrophilic Transformations of the Oxime Functionality
The oxime functionality in (Z)-p-anisaldehyde oxime possesses both nucleophilic and electrophilic character, allowing it to participate in a variety of transformations. numberanalytics.com
Nucleophilic Character: The lone pair of electrons on the nitrogen atom allows the oxime to act as a nucleophile. For example, oximes can be O-alkylated or O-acylated. The synthesis of methoxime derivatives from aromatic aldehydes and ketones can be catalyzed by cerium(III) chloride, showcasing the nucleophilic attack of the oxime on a methylating agent. royalsocietypublishing.org
Electrophilic Character: The carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles. This is particularly evident in reactions like the Neber rearrangement, where an α-aminoketone is formed from the corresponding oxime via reaction with tosyl chloride, although this is more common for ketoximes. chemie-brunschwig.ch Furthermore, the hydroxyl group of the oxime can be converted into a good leaving group, facilitating nucleophilic attack at the carbon atom.
The reactivity of the oxime can be further tuned by its coordination to metal centers. For example, p-anisaldehyde oxime reacts with titanium isopropoxide to form tetra-substituted Ti(p-anisaldehyde oximate)₄. tuwien.at In this complex, the oximate ligands coordinate to the titanium center through both the oxygen and nitrogen atoms. tuwien.at Such coordination can modify the electrophilicity and nucleophilicity of the oxime functionality, opening up new avenues for its transformation.
Spectroscopic and Structural Elucidation Methodologies for Z P Anisaldehyde Oxime and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure of a molecule. It is particularly crucial for distinguishing between the (E) and (Z) isomers of oximes.
¹H NMR Differentiation of E/Z Isomers and Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy is a primary tool for differentiating between the (E) and (Z) isomers of p-anisaldehyde oxime. The chemical shift of the aldehydic proton (CH=N) is highly sensitive to the stereochemistry around the C=N double bond. This is due to the anisotropic effect of the hydroxyl group.
In the (Z)-isomer, the hydroxyl group is on the same side of the C=N double bond as the aldehydic proton. This proximity results in a deshielding effect, causing the proton to resonate at a higher chemical shift (further downfield) compared to the (E)-isomer, where the hydroxyl group and the aldehydic proton are on opposite sides. The difference in chemical shifts between the two isomers is often significant enough to allow for clear differentiation. oregonstate.edupdx.edu
The aromatic protons of the p-methoxyphenyl group also provide valuable information. Typically, they appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the C=N group are influenced by the electronic environment of the oxime functionality, while the protons meta to this group are primarily affected by the methoxy (B1213986) group.
A detailed analysis of the chemical shifts can be summarized as follows:
| Proton | Typical Chemical Shift (ppm) for (Z)-isomer |
| -OH | Variable, often broad |
| CH=N | ~8.1 |
| Aromatic (ortho to C=N) | ~7.5-7.7 |
| Aromatic (meta to C=N) | ~6.9-7.1 |
| -OCH₃ | ~3.8 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Characterization and Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in (Z)-p-anisaldehyde oxime gives a distinct signal, allowing for a complete mapping of the carbon skeleton.
The chemical shift of the carbon atom in the C=N bond is particularly diagnostic. Similar to ¹H NMR, the stereochemistry of the oxime influences the chemical shifts of the carbon atoms, although the differences between E/Z isomers may be less pronounced than in proton NMR.
Expected ¹³C NMR chemical shifts for (Z)-p-anisaldehyde oxime are:
| Carbon | Typical Chemical Shift (ppm) |
| C=N | ~148-152 |
| Aromatic (C-O) | ~160-162 |
| Aromatic (C-C=N) | ~125-128 |
| Aromatic (CH, ortho to C=N) | ~128-130 |
| Aromatic (CH, meta to C=N) | ~114-116 |
| -OCH₃ | ~55 |
Note: Chemical shifts are approximate and can vary depending on the solvent.
Advanced 2D NMR Techniques (e.g., COSY, HMBC, NOESY) for Structural Connectivity and Spatial Relationships
While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR techniques are invaluable for establishing the connectivity and spatial relationships between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For (Z)-p-anisaldehyde oxime, COSY would show correlations between the adjacent aromatic protons, helping to confirm their assignment. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify long-range (2-3 bond) correlations between protons and carbons. For instance, a correlation between the aldehydic proton (CH=N) and the aromatic carbons can definitively link the oxime group to the phenyl ring. Correlations from the methoxy protons to the aromatic carbon to which the methoxy group is attached would also be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly powerful for determining stereochemistry. NOESY detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. In the context of (Z)-p-anisaldehyde oxime, a NOESY experiment would be expected to show a cross-peak between the aldehydic proton (CH=N) and the hydroxyl proton, confirming their proximity on the same side of the C=N double bond. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. brainly.com The IR spectrum of (Z)-p-anisaldehyde oxime displays characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key IR absorption bands for (Z)-p-anisaldehyde oxime include:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3600-3200 (broad) | Hydroxyl group of the oxime |
| C-H stretch (aromatic) | 3100-3000 | Aromatic C-H bonds |
| C-H stretch (aldehyde) | ~2850 & ~2750 | C-H bond of the CH=N group |
| C=N stretch | 1650-1600 | Carbon-nitrogen double bond of the oxime |
| C=C stretch (aromatic) | 1600-1450 | Aromatic ring |
| C-O stretch | 1250-1000 | Aryl-ether bond |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
Fragmentation Patterns and Mechanism Elucidation (e.g., McLafferty rearrangement in oximes)
In the mass spectrum of (Z)-p-anisaldehyde oxime, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (151.16 g/mol ). nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. uv.mx
The fragmentation of oximes upon electron ionization can be complex. libretexts.orguni-saarland.de One common fragmentation pathway for oximes containing a γ-hydrogen is the McLafferty rearrangement . However, in the case of p-anisaldehyde oxime, this specific rearrangement is not possible due to the lack of a suitable γ-hydrogen.
Instead, the fragmentation of p-anisaldehyde oxime is likely to proceed through other pathways, such as:
Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 134.
Loss of a methoxy radical (•OCH₃): This would lead to a fragment at m/z 120.
Cleavage of the N-O bond: This can lead to various fragment ions.
Fragmentation of the aromatic ring.
The study of these fragmentation patterns can provide valuable corroborating evidence for the structure of the molecule. nih.govlouisville.edu It is important to note that the fragmentation patterns of (E) and (Z) isomers can sometimes differ, providing another potential method for their differentiation. nih.gov
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
X-ray crystallography stands as an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. rsc.org For p-anisaldehyde oxime and its derivatives, this method provides definitive proof of the (Z) or (E) configuration, as well as precise data on bond lengths, bond angles, and torsional angles that define the molecule's conformation. osti.gov While spectroscopic methods and quantum chemical calculations can provide valuable information about molecular structure, X-ray diffraction analysis offers direct, high-resolution evidence, particularly for complex structures or when subtle stereochemical details are critical. acs.orgnih.gov
The structural knowledge gleaned from crystallography is crucial for understanding structure-reactivity relationships. researcher.life For instance, the conformation of the oxime group relative to the aromatic ring can significantly influence the molecule's chemical and biological properties. Studies on related aromatic aldoximes have shown that the oxime moiety can be twisted out of the plane of the aromatic ring. cdnsciencepub.com For example, early X-ray data on syn-4-chlorobenzaldoxime indicated the oxime group lies 19° out of the ring plane. cdnsciencepub.com
A key application is seen in the structural analysis of metal complexes involving p-anisaldehyde oxime derivatives. In a study of a titanium (IV) complex, Ti(p-anisaldehyde oximate)₄, single-crystal X-ray diffraction provided detailed structural parameters. tuwien.at The analysis revealed the coordination environment around the titanium center and the specific bond metrics of the p-anisaldehyde oximate ligand. tuwien.at Similarly, the crystal structure of a nickel(II) complex with a ligand derived from p-anisaldehyde, (Z)-N′-(4-methoxybenzylidene)benzohydrazide, was determined to have a distorted square planar geometry. mdpi.com Such studies are vital for the development of new materials and catalysts. acs.org
The table below presents selected crystallographic data for a metal complex of p-anisaldehyde oxime, illustrating the precision of X-ray diffraction in defining molecular geometry. tuwien.at
| Parameter | Value |
| Compound | Ti(p-anisaldehyde oximate)₄ |
| Crystal System | Not Specified |
| Space Group | Not Specified |
| Selected Bond Length (pm) | Ti(1)–O(1): 195.98(8) |
| **Selected Bond Angle (°) ** | O(1)-Ti(1)-O(1A): 180.0 |
| Data sourced from a dissertation on oximate-modified titanium alkoxides. tuwien.at |
The conformational analysis derived from crystallographic data provides insights into the molecule's preferred spatial arrangement, which is influenced by steric and electronic effects. ic.ac.ukmdpi.com This solid-state structure can then be compared with computational models and solution-state data from other techniques like NMR to build a comprehensive understanding of the molecule's conformational dynamics. cdnsciencepub.com
Chromatographic Methods for Separation, Isolation, and Purity Analysis
Chromatographic techniques are indispensable tools for the synthesis and analysis of p-anisaldehyde oxime, enabling the separation of the (Z) and (E) isomers, purification of the desired product from reaction mixtures, and assessment of its purity. innovareacademics.in Thin-layer chromatography (TLC) and column chromatography are the most commonly employed methods. innovareacademics.in
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring reaction progress and identifying the components in a mixture. royalsocietypublishing.org For oximes of benzaldehyde (B42025) derivatives, the separation of geometric isomers (syn and anti, or E and Z) is frequently achievable. sciencemadness.orgresearchgate.net The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (solvent system) is critical for successful separation. sciencemadness.orgresearchgate.net
A common visualization agent for compounds like p-anisaldehyde oxime on TLC plates is a p-anisaldehyde stain, which, upon heating, reacts with various compounds to produce distinctly colored spots. 50megs.comscribd.commdpi.com Other general-purpose stains like potassium permanganate (B83412) or phosphomolybdic acid can also be used. scribd.commdpi.com
The table below summarizes various TLC systems reported for the separation and analysis of p-anisaldehyde oxime and related derivatives.
| Stationary Phase | Mobile Phase (Solvent System) | Application | Visualization | Reference |
| Silica Gel | Benzene-Ethyl Acetate (B1210297) (83:17) | Separation of syn and anti isomers of benzaldehyde derivative oximes. | Not Specified | sciencemadness.org |
| Silica Gel | n-Hexane: Chloroform (10:4) | Purity check and Rf determination of a p-anisaldehyde-derived Schiff base. | UV Light | ppj.org.lyppj.org.ly |
| Silica Gel 60 F₂₅₄ | Petroleum Ether/Ethyl Acetate (3:1) | Rf determination of an oxime ester (Rf = 0.53). | p-Anisaldehyde stain | rsc.org |
| Silica Gel | Butanol/Acetic Acid/Water (40:10:50) | Separation of E and Z isomers of oxime compounds. | Not Specified | researchgate.net |
Column Chromatography
For the preparative-scale purification and isolation of p-anisaldehyde oxime, column chromatography is the method of choice. innovareacademics.in This technique utilizes a packed column of a stationary phase, typically silica gel, through which a solvent mixture (mobile phase) carries the components at different rates, leading to their separation. taylorandfrancis.com
The selection of the eluent system is determined by preliminary TLC analysis. A solvent system that provides good separation and an Rf value in the range of 0.2-0.4 for the desired compound is often optimal for column chromatography. The polarity of the eluent is often adjusted by mixing a nonpolar solvent (like heptane (B126788) or petroleum ether) with a more polar solvent (like ethyl acetate or dichloromethane). rsc.orgchemrxiv.org Fractions are collected and analyzed by TLC to identify those containing the pure compound.
The following table details examples of column chromatography conditions used for the purification of oxime derivatives.
| Stationary Phase | Mobile Phase (Eluent) | Application | Reference |
| Silica Gel | Heptane/Ethyl Acetate (gradient from 5% to 10% AcOEt) | Purification of oxime esters. | chemrxiv.org |
| Silica Gel | Petroleum Ether/Ethyl Acetate (9:1, then 5:1) | Isolation of (Z)- and (E)-oxime esters. | rsc.org |
| Silica Gel (200 mesh) | Not Specified | General separation of oximes from reactants. | innovareacademics.in |
Computational and Theoretical Investigations of Z P Anisaldehyde Oxime
Quantum Chemical Calculations for Electronic Structure, Energetics, and Stability (e.g., Density Functional Theory (DFT), semi-empirical methods like PM3)
Quantum chemical calculations are fundamental to characterizing the intrinsic properties of (Z)-p-anisaldehyde oxime. Methods like Density Functional Theory (DFT) and semi-empirical calculations such as PM3 are employed to model its molecular geometry, electronic landscape, and thermodynamic stability. mdpi.com
Detailed Research Findings: Theoretical calculations have been performed on anisaldehyde-based oxime esters to investigate their structure-activity relationships. researchgate.net For the parent oxime, the (Z)-isomer is predicted to be slightly more stable than the (E)-isomer, with one study calculating the (Z)-isomer to be 0.1 kcal/mol lower in energy. louisville.edu DFT calculations, often using the B3LYP functional with basis sets like 6-311G++(d,p), are standard for optimizing molecular geometry (bond lengths and angles) and predicting vibrational frequencies and NMR chemical shifts. mdpi.comahievran.edu.tr
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity. researchgate.netaimspress.com The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and optical properties. researchgate.netmdpi.com For anisaldehyde-derived oxime esters, the HOMO is typically localized on the anisaldehyde moiety, while the LUMO is centered on the oxime and ester groups, indicating these as potential sites for nucleophilic and electrophilic attack, respectively. researchgate.net Molecular Electrostatic Potential (MEP) maps further identify these reactive sites, with negative potential (red regions) corresponding to likely sites for electrophilic attack, such as around the oxygen atoms. researchgate.net
Table 1: Representative Calculated Electronic Properties for Anisaldehyde-Based Oxime Esters
| Isomer | Property | Calculated Value (eV) |
| (Z)-Isomer | EHOMO | -6.65 |
| ELUMO | -0.88 | |
| Energy Gap (ΔE) | 5.77 | |
| (E)-Isomer | EHOMO | -6.64 |
| ELUMO | -0.86 | |
| Energy Gap (ΔE) | 5.78 |
Note: Data is representative of calculations performed on anisaldehyde-based oxime esters using DFT methods, as reported in related studies. researchgate.net Values can vary based on the specific derivative and computational method.
Energetics and Barrier Calculations for E/Z Isomerization Pathways
The interconversion between (E) and (Z) isomers of oximes is a critical aspect of their chemistry, and computational methods are essential for quantifying the energy barriers and elucidating the mechanisms of this process. The barrier to isomerization for oximes can be significant, influencing their stability and reactivity. nih.gov
Detailed Research Findings: Computational studies on model oxime systems provide insight into the isomerization of p-anisaldehyde oxime. For an isolated oxime fragment, the calculated energy barrier for the (E)-to-(Z) isomerization in the ionized state was found to be 16.2 kcal/mol [UB3LYP/6-31G(d)]. louisville.edu The mechanism of isomerization can be complex. Studies on nitrones, which also feature a C=N double bond, suggest that E/Z isomerization can proceed via a diradical bimolecular process involving dimerization, with calculated energy barriers in good agreement with experimental data. researchgate.net For other oximes, computational results have shown that transition states containing one isomer can be significantly higher in energy than those containing the other, effectively dictating the stereochemical outcome of a reaction. acs.org
Under acidic conditions, the isomerization can be accelerated. Theoretical calculations on acetaldoxime (B92144) in water suggest a mechanism involving the formation of a protonated oxime–water adduct, which lowers the rotational barrier around the C=N bond. scirp.org The calculated barrier for this pathway was 14.2 kcal/mol above the separated reactants, indicating a more favorable route than mechanisms involving direct water addition to the C=N double bond. scirp.org
Table 2: Examples of Calculated Energy Barriers for Oxime Isomerization
| System | Method/Level of Theory | Calculated Barrier (kcal/mol) | Proposed Mechanism |
| Isolated Aldoxime (ionized) | UB3LYP/6-31G(d) | 16.2 | Isomerization in the gas phase. louisville.edu |
| Acetaldoxime (in water) | B3LYP/6-31G(d,p) | 14.2 | Protonated oxime-water adduct. scirp.org |
| C-methyl nitrones | DFT | 29.9 | Diradical bimolecular process. researchgate.net |
Molecular Dynamics Simulations for Conformational Space Exploration and Flexibility
While extensive molecular dynamics (MD) simulations specifically for (Z)-p-anisaldehyde oxime are not widely published, this computational technique is invaluable for understanding the conformational landscape and flexibility of molecules. tu-darmstadt.de MD simulations model the movement of atoms over time, providing a dynamic picture of molecular behavior. bnl.gov
Detailed Research Findings: For a molecule like (Z)-p-anisaldehyde oxime, MD simulations would be used to explore the rotational freedom around its single bonds, such as the C-C bond connecting the phenyl ring to the oxime group and the C-O bond of the methoxy (B1213986) group. This exploration helps identify low-energy conformations and understand how the molecule might adapt its shape in different environments, such as in various solvents or within a protein's binding site. ufrgs.br MD simulations are also employed to study the formation and morphology of particles when molecules self-assemble, and to validate these simulations against experimental data like NMR. nih.gov Although specific studies on this compound are scarce, MD simulations have been applied to complex systems involving p-anisaldehyde derivatives, such as in the study of sirtuin-activating compounds, indicating the utility of this method for probing dynamic interactions. researchgate.net
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates. scirp.org For (Z)-p-anisaldehyde oxime and its derivatives, DFT calculations are frequently used to explore potential reaction mechanisms.
Detailed Research Findings: Computational studies have successfully elucidated mechanisms for various reactions involving oximes. For instance, the reductive rearrangement of oximes catalyzed by B(C₆F₅)₃ has been analyzed using DFT, revealing three energetically accessible reaction pathways. rsc.org These pathways involve intermediates like N,O-bissilylated hydroxylamines or proceed via a mechanism similar to the Beckmann rearrangement, where an O-silylated oxime converts to a nitrilium ion. rsc.org
In another example, the mechanism of an intramolecular oxime transfer reaction leading to isoxazolines was assessed with DFT (PBE0/def2-TZVPP). nih.gov The calculations predicted that the steps involving water addition and expulsion present the highest energy barriers along the reaction coordinate, a finding consistent with experimental evidence. nih.gov Such studies involve locating the geometry of all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface and calculating their relative Gibbs free energies to construct a complete reaction profile.
Ligand-Target Interaction Modeling focusing on Chemical Binding Mechanisms and Specificity (e.g., computational studies with enzymes)
Molecular docking is a key computational technique used to predict how a ligand, such as (Z)-p-anisaldehyde oxime, binds to a macromolecular target, typically a protein or enzyme. This modeling provides crucial insights into binding affinity, orientation, and the specific interactions that confer biological activity. medjpps.comresearchgate.net
Detailed Research Findings: Derivatives of p-anisaldehyde oxime have been the subject of several molecular docking studies to rationalize their biological activities. In one study, a series of anisaldehyde-based oxime esters were investigated for their antifungal properties. researchgate.net Molecular docking of a representative compound (with a p-fluoro substituent) into the active site of its potential target, cytochrome P450 51 (CYP51), revealed that the compound binds readily. researchgate.net The interactions were characterized by three hydrogen bonds and several hydrophobic contacts, explaining its inhibitory action. researchgate.net
In another study, a Schiff base synthesized from p-anisaldehyde and the antibiotic cefuroxime (B34974) was docked into the active site of Penicillin-Binding Protein 2x (PBP2x) from Streptococcus pneumoniae. ppj.org.lyresearchgate.net This analysis was performed to understand the compound's antibacterial properties by modeling its binding affinity and interactions with key amino acid residues within the enzyme's active site. medjpps.comppj.org.lyphilarchive.org Similarly, other natural products derived from the same source as anisaldehyde (Illicium verum) have been docked against targets like Caspase-3 and TNF-α, yielding binding energy scores that help prioritize compounds for further testing.
Table 3: Examples of Molecular Docking Studies with p-Anisaldehyde Derivatives
| Ligand Derivative | Protein Target | Key Interactions / Findings | Binding Affinity (kcal/mol) |
| p-Anisaldehyde Oxime Ester | Fungal Cytochrome P450 51 (CYP51) | Three hydrogen bonds and multiple hydrophobic interactions identified. researchgate.net | Not explicitly stated, but total score was high. researchgate.net |
| p-Anisalcefuroxime (Schiff Base) | S. pneumoniae PBP2x | Docking revealed binding affinity within the active site. medjpps.comppj.org.lyresearchgate.net | Not explicitly stated. |
| p-Anisaldehyde | Caspase-3 | Hydrogen bonds with ARG 341 and CYS 285. | -2.904 |
Applications of Z P Anisaldehyde Oxime in Advanced Organic Synthesis, Material Science, and Chemical Biology
The (Z)-p-Anisaldehyde oxime molecule, a derivative of p-anisaldehyde, serves as a versatile building block and ligand in several advanced scientific domains. Its unique structural features, including the oxime functional group and the electron-rich methoxy-substituted aromatic ring, enable its application in the synthesis of complex molecules, the formation of sophisticated metal-organic frameworks, and the development of novel functional materials.
Q & A
Q. What are the optimized synthetic routes and characterization methods for (Z)-p-anisaldehyde oxime?
- Methodological Answer :
(Z)-p-Anisaldehyde oxime can be synthesized via condensation of p-anisaldehyde with hydroxylamine hydrochloride under controlled pH (5.0–6.0) and temperature (60–70°C). The (Z)-isomer is isolated using column chromatography with ethyl acetate/hexane gradients. Structural confirmation requires 1H/13C NMR (e.g., δH ~8.3 ppm for the oxime proton in (Z)-configuration), FT-IR (N–O stretch at ~930 cm⁻¹), and ESI-MS (m/z = 166.06 [M+H]+). Cross-validation with elemental analysis ensures purity (>95%) .
Q. Which analytical techniques reliably distinguish (Z)- and (E)-isomers of p-anisaldehyde oxime?
- Methodological Answer :
- GC-FTIR with multivariate curve resolution tracks isomer-specific elution profiles (e.g., (Z)-isomers show distinct wavenumber bands at 1,650–1,680 cm⁻¹ for C=N stretching) .
- 1H NMR coupling constants (J ≈ 6–8 Hz for (Z)-isomers vs. 12–14 Hz for (E)-isomers) resolve stereochemistry .
- HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves baseline separation .
Q. What standardized assays evaluate the biological activity of (Z)-p-anisaldehyde oxime?
- Methodological Answer :
- Antifungal activity : Test against Rhizoctonia solani or Fusarium oxysporum using agar dilution (MIC values at 50–100 µg/mL). Compare inhibition rates (%) to controls like chlorothalonil .
- Herbicidal activity : Seedling root-growth inhibition assays (e.g., rape (B. campestris)) at 100 µg/mL, with flumioxazin as a positive control .
Advanced Research Questions
Q. How do (Z)- and (E)-isomers exhibit divergent bioactivities?
- Methodological Answer :
- Perform stereospecific bioassays under identical conditions. For example, (Z)-5f showed 78.6% inhibition in herbicidal assays vs. 64.2% for (E)-5d, attributed to steric effects on target binding.
- Molecular docking (e.g., AutoDock Vina) identifies isomer-specific interactions with fungal chitin synthase or plant auxin receptors .
Q. What computational strategies predict structure-activity relationships (SAR) for (Z)-p-anisaldehyde oxime derivatives?
- Methodological Answer :
- DFT calculations (B3LYP/6-311+G(d,p)) model electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential maps to correlate substituent effects (e.g., methoxy groups) with bioactivity .
- QSAR models using PLS regression integrate experimental IC50 values and descriptors (logP, polar surface area) .
Q. How can isomer interconversion during analysis be mitigated?
Q. What transcriptomic approaches elucidate the antimicrobial mechanism of (Z)-p-anisaldehyde oxime?
- Methodological Answer :
- DNA microarrays (e.g., Affymetrix Yeast Genome 2.0) identify upregulated genes (e.g., MET17 for sulfur assimilation) in S. cerevisiae exposed to sub-MIC doses.
- Validate with qRT-PCR (e.g., fold-change in ARO10 expression for aldehyde metabolism) .
Data Handling and Experimental Design
Q. How should raw data from bioactivity assays be processed and presented?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
